molecular formula C27H20Cl2O4 B328337 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE

2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE

Cat. No.: B328337
M. Wt: 479.3 g/mol
InChI Key: CJOITLKCKZYUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an indene-dione core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene-Dione Core: This can be achieved through a series of condensation reactions involving suitable aldehydes and ketones.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.

    Attachment of the 2,4-Dichlorobenzyl Group: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride in the presence of a suitable base.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3-(2-{3-Allyl-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-3-oxopropanamide

Uniqueness

2-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXY-5-(PROP-2-EN-1-YL)PHENYL}METHYLIDENE)INDENE-1,3-DIONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H20Cl2O4

Molecular Weight

479.3 g/mol

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]indene-1,3-dione

InChI

InChI=1S/C27H20Cl2O4/c1-3-6-17-11-16(12-22-25(30)20-7-4-5-8-21(20)26(22)31)13-24(32-2)27(17)33-15-18-9-10-19(28)14-23(18)29/h3-5,7-14H,1,6,15H2,2H3

InChI Key

CJOITLKCKZYUDM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC(=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CC=C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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